

Application Notes: PLK1-IN-12, a Potent and Selective PLK1 Inhibitor

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Compound of Interest

Compound Name: *PLK1-IN-11*

CAS No.: 73663-97-5

Cat. No.: B12129230

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Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] It is involved in critical processes such as centrosome maturation, spindle assembly, and cytokine.[2] Due to its essential role in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis. This has established PLK1 as a significant target for the development of novel anticancer therapies. PLK1-IN-12 is a potent and highly selective inhibitor of PLK1, designed for in vitro studies to probe the functions of PLK1 and to evaluate its potential as a therapeutic target.

Mechanism of Action

PLK1-IN-12 is an ATP-competitive inhibitor that targets the kinase domain of PLK1. By binding to the ATP-binding pocket, it prevents the phosphorylation of PLK1 substrates, thereby arresting the cell cycle in mitosis and subsequently leading to apoptotic cell death in rapidly dividing cells. The high selectivity of PLK1-IN-12 for PLK1 over other kinases, including the

closely related PLK2 and PLK3, makes it a valuable tool for specifically dissecting the cellular functions of PLK1.

Applications

- **In Vitro Kinase Assays:** Determination of the inhibitory activity of compounds against PLK1.
- **Cell-Based Assays:** Investigation of the effects of PLK1 inhibition on cell cycle progression, mitosis, and apoptosis in cancer cell lines.
- **Target Validation:** Use as a selective pharmacological probe to study the biological roles of PLK1 in various cellular contexts.
- **Drug Discovery:** A reference compound for the development of new and improved PLK1 inhibitors.

Data Presentation

The inhibitory activity of PLK1-IN-12 was determined against PLK1, PLK2, and PLK3 using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase	IC50 (nM)
PLK1	20
PLK2	>10000
PLK3	3953

Data sourced from publicly available information.[3]

PLK1 Signaling Pathway

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References

- [1. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Polo-like Kinase 1 \(PLK1\) Inhibitors Targeting Anticancer Activity | MDPI \[mdpi.com\]](#)
- [3. PLK1-IN-12_TargetMol \[targetmol.com\]](#)
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